Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide
Brand Name: Vulcanchem
CAS No.: 156144-31-9
VCID: VC16840727
InChI: InChI=1S/C11H9NO3S/c13-16(14)6-9-10(7-16)15-11(12-9)8-4-2-1-3-5-8/h1-5H,6-7H2
SMILES:
Molecular Formula: C11H9NO3S
Molecular Weight: 235.26 g/mol

Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide

CAS No.: 156144-31-9

Cat. No.: VC16840727

Molecular Formula: C11H9NO3S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide - 156144-31-9

Specification

CAS No. 156144-31-9
Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
IUPAC Name 2-phenyl-4,6-dihydrothieno[3,4-d][1,3]oxazole 5,5-dioxide
Standard InChI InChI=1S/C11H9NO3S/c13-16(14)6-9-10(7-16)15-11(12-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Standard InChI Key DNZZZDVJHVGCTC-UHFFFAOYSA-N
Canonical SMILES C1C2=C(CS1(=O)=O)OC(=N2)C3=CC=CC=C3

Introduction

Structural Characterization and Molecular Identity

Core Architecture and Nomenclature

The compound’s IUPAC name, 2-phenyl-4,6-dihydrothieno[3,4-d] oxazole 5,5-dioxide, reflects its bicyclic framework. The structure comprises a thieno[3,4-d]oxazole core fused with a phenyl group at position 2 and two sulfone groups at positions 5 and 5 . The 4,6-dihydro designation indicates partial saturation of the thiophene ring, reducing aromaticity and altering electronic properties.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₁H₉NO₃S
Molecular Weight235.26 g/mol
CAS Registry Number156144-31-9
SMILESC1C2=C(CS1(=O)=O)OC(=N2)C3=CC=CC=C3
InChIKeyDNZZZDVJHVGCTC-UHFFFAOYSA-N

The SMILES string delineates the sulfone-modified thienooxazole ring (CS1(=O)=O) fused to a phenyl group (C3=CC=CC=C3). The InChIKey confirms stereochemical uniqueness, critical for database searches .

Three-Dimensional Conformation

PubChem’s 3D conformer model reveals a non-planar structure due to the sulfone groups inducing torsional strain. The dihydrothiophene ring adopts a half-chair conformation, while the oxazole moiety remains nearly planar . This geometry influences intermolecular interactions, particularly in crystal packing or binding to biological targets.

Synthesis and Preparation Pathways

Direct Synthesis Approaches

While no explicit synthesis for this compound is documented, analogous methods for thienooxazole derivatives involve cyclocondensation of thiophene precursors with nitriles or isocyanides. For example, patent CN102056914B details the preparation of sulfonated thienothiazine derivatives via bromoethyl intermediates, suggesting potential adaptability. A hypothetical route could involve:

  • Sulfonation of Thienooxazole: Treating 4,6-dihydro-2-phenylthieno[3,4-d]oxazole with sulfur trioxide under controlled conditions.

  • Oxidation: Using hydrogen peroxide or ozone to achieve the 5,5-dioxide configuration .

Intermediate Isolation and Purification

Chromatographic techniques (e.g., silica gel column) and recrystallization from polar aprotic solvents (DMF or DMSO) are likely employed, given the compound’s moderate polarity . Patent data emphasize bromoethyl intermediates stabilized by sulfonamide groups, which may apply here .

Physicochemical Properties and Reactivity

Solubility and Stability

The sulfone groups enhance hydrophilicity compared to non-sulfonated analogs. Predicted solubility in DMSO (∼50 mg/mL) aligns with similar sulfonated heterocycles. Stability under ambient conditions is presumed high, though photodegradation risks necessitate light-protected storage .

Spectroscopic Signatures

  • ¹H NMR: Peaks at δ 7.89 (d, 1H, aromatic), 4.17 (m, 2H, dihydrothiophene), and 3.54 (d, 2H, oxazole) match PubChem data .

  • LC-MS: A [M+H]⁺ ion at m/z 236.3 confirms molecular weight .

Reactivity Profile

The electron-withdrawing sulfone groups activate the oxazole ring toward nucleophilic attack, particularly at the nitrogen atom. Potential reactions include:

  • Nucleophilic Substitution: Displacement of the oxazole nitrogen with amines or alkoxides.

  • Cycloaddition: Diels-Alder reactivity with dienophiles at the dihydrothiophene moiety .

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